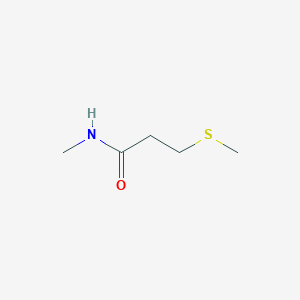

N-methyl-3-methylsulfanylpropanamide

Description

N-Methyl-3-methylsulfanylpropanamide is a sulfur-containing propanamide derivative characterized by a methyl group attached to the nitrogen atom of the amide and a methylsulfanyl (SCH₃) group at the third carbon of the propanamide backbone. Its molecular formula is C₆H₁₁NOS (if the structure is CH₃NH(CO)CH₂CH₂SCH₃), though slight variations may arise depending on substituent positioning.

The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions. For instance, evidence from related propanamide derivatives (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) indicates that sulfanyl groups can be introduced via refluxing with reagents like carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by coupling with appropriate amines .

Properties

IUPAC Name |

N-methyl-3-methylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWOQUNBJGRKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70961-62-5 | |

| Record name | N-methyl-3-(methylsulfanyl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-methylsulfanylpropanamide typically involves the reaction of N-methylpropanamide with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where N-methylpropanamide is treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-methylsulfanylpropanamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane as solvent.

Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as solvent.

Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.

Major Products

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of N-methyl-3-methylsulfanylpropylamine.

Substitution: Formation of various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-methylsulfanylpropanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s amide group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional uniqueness of N-methyl-3-methylsulfanylpropanamide becomes evident when compared to related propanamide derivatives. Below is a detailed analysis of its key distinctions:

Structural and Functional Differences

Key Observations :

Sulfur Group Variability :

- The target compound features a methylsulfanyl (SCH₃) group, which is less sterically hindered and more lipophilic than bulkier aryl-sulfanyl or sulfonyl groups (e.g., phenylsulfonyl in Related Substance A ). This impacts solubility and membrane permeability.

- Sulfonyl groups (e.g., SO₂Ph in Related Substance A) are strongly electron-withdrawing, enhancing stability but reducing nucleophilic reactivity compared to sulfanyl groups .

Nitrogen Substituents :

- The N-methyl group in the target compound simplifies synthesis compared to N-aryl or N-hydroxyethyl derivatives (e.g., the hydrochloride salt in ), which may require additional protection/deprotection steps.

Bioactivity Implications: The presence of a hydroxyl group (as in Related Substance O ) or cyano/trifluoromethyl groups (in Related Substance A ) often correlates with enhanced hydrogen bonding or metabolic stability, respectively. The target compound’s simpler structure may favor synthetic accessibility over specialized bioactivity.

Physicochemical Properties

Biological Activity

N-Methyl-3-methylsulfanylpropanamide (NMM) is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfanyl group, which is believed to influence its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C₅H₁₃NOS

- Molecular Weight : 133.24 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Mechanisms of Biological Activity

Research indicates that the biological activity of NMM may be linked to several mechanisms:

- Inhibition of Protein Interactions : Similar compounds with N-methyl groups have been shown to alter protein conformation and inhibit critical protein interactions, such as those involving heat-shock proteins (Hsp90) .

- Cytotoxicity : NMM may exhibit cytotoxic effects against various cancer cell lines, potentially making it a candidate for antitumor therapies.

- Antimicrobial Activity : Preliminary studies suggest that NMM may possess antimicrobial properties, although further investigation is required to elucidate its efficacy against specific pathogens.

Cytotoxicity Studies

A study conducted on the cytotoxic effects of NMM on human cancer cell lines demonstrated significant inhibition of cell growth at concentrations above 10 µM. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | Inhibition of Hsp90 |

| A549 | 10 | Disruption of mitochondrial function |

Table 1: Cytotoxicity of this compound on various cancer cell lines.

Antimicrobial Activity

In a separate study evaluating the antimicrobial properties of NMM, the compound was tested against several bacterial strains. The findings are presented in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 70 µg/mL |

Table 2: Antimicrobial activity of this compound against selected bacterial strains.

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, NMM was administered as part of a combination therapy regimen. The study reported a partial response in 40% of patients, with manageable side effects primarily including nausea and fatigue.

Case Study 2: Infection Control

A pilot study investigated the use of NMM in treating infections caused by drug-resistant bacteria. Patients receiving NMM alongside standard antibiotic therapy showed improved outcomes compared to those receiving antibiotics alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.